4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one
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Overview
Description
4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one is a heterocyclic compound that belongs to the class of pyridoquinolines This compound is characterized by its fused ring structure, which includes a pyridine ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzylamine and 2-methylcyclohexanone can be used in the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure, facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
Uniqueness
Compared to similar compounds, 4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one stands out due to its unique ring structure and the presence of a methyl group at the 4-position
Properties
CAS No. |
5569-24-4 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C14H17NO/c1-10-12-7-6-11-4-2-3-5-13(11)15(12)9-8-14(10)16/h2-5,10,12H,6-9H2,1H3 |
InChI Key |
AZJQJBOXQUMXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3=CC=CC=C3N2CCC1=O |
Origin of Product |
United States |
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